2,4-difluoro-N-(furan-2-ylmethyl)aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols for substituted aromatic amines. The compound's official IUPAC designation is this compound, reflecting the specific positioning of fluorine atoms at the 2 and 4 positions of the aniline ring system and the attachment of a furan-2-ylmethyl substituent to the nitrogen atom.
The molecular formula C₁₁H₉F₂NO encompasses a molecular weight of 209.19 grams per mole, with the Chemical Abstracts Service registry number 1021109-39-6 serving as the unique identifier for this compound in chemical databases. The systematic name accurately describes the structural features: the difluoro substitution pattern on the benzene ring creates a specific electronic environment that influences both reactivity and physical properties.
Key identifying characteristics include the simplified molecular input line entry system representation C1=COC(=C1)CNC2=C(C=C(C=C2)F)F, which provides an unambiguous structural description for computational and database applications. The International Chemical Identifier string InChI=1S/C11H9F2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 further confirms the molecular connectivity and stereochemistry.
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic analysis of related furan-containing compounds provides valuable insights into the expected molecular geometry of this compound. Studies of similar structures demonstrate that furan rings typically adopt planar conformations with specific angular relationships to aromatic substituents. The bond lengths and angles in the furan moiety are expected to follow standard aromatic parameters, with the oxygen heteroatom contributing to the overall electronic distribution.
The difluoro substitution pattern on the aniline ring introduces significant electronic effects that influence the molecular geometry. Fluorine atoms, being highly electronegative, create regions of electron density depletion that affect both bond lengths and angles in the aromatic system. The carbon-fluorine bonds typically exhibit lengths in the range of 1.35-1.40 Angstroms, which is shorter than carbon-hydrogen bonds due to the high electronegativity of fluorine.
The methylene bridge connecting the furan ring to the nitrogen atom introduces conformational flexibility to the molecule. Crystallographic studies of analogous compounds suggest that this linkage adopts specific conformations that minimize steric interactions while maximizing electronic stabilization. The nitrogen atom geometry is expected to exhibit a slightly pyramidal character due to the sp³ hybridization resulting from the methylene substitution.
| Bond Type | Expected Length (Å) | Angular Relationship |
|---|---|---|
| Carbon-Fluorine | 1.35-1.40 | Coplanar with aromatic ring |
| Carbon-Nitrogen (aromatic) | 1.40-1.42 | 120° bond angles |
| Carbon-Oxygen (furan) | 1.36-1.38 | 108° internal angle |
| Nitrogen-Carbon (methylene) | 1.45-1.47 | Tetrahedral geometry |
Conformational Analysis Through NMR Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior and electronic environment of this compound. The fluorine-19 nuclear magnetic resonance spectrum is particularly informative, showing characteristic chemical shifts for the difluoro substitution pattern. The fluorine atoms at the 2 and 4 positions of the aniline ring typically exhibit resonances in the range of -120 to -140 parts per million, with distinct coupling patterns that reflect their different electronic environments.
Proton nuclear magnetic resonance analysis reveals the characteristic furan ring protons, which appear as a complex multiplet in the aromatic region between 6.0 and 7.5 parts per million. The furan-2-ylmethyl protons exhibit a distinctive singlet around 4.3-4.5 parts per million, corresponding to the methylene bridge connecting the furan ring to the nitrogen atom. The chemical shift of these protons is influenced by both the electron-withdrawing nature of the furan oxygen and the electron-donating properties of the nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon environments. The furan carbon atoms typically appear between 110 and 150 parts per million, with the carbon bearing the methyl substituent showing a distinct chemical shift around 35-40 parts per million. The fluorinated aromatic carbons exhibit characteristic downfield shifts due to the electron-withdrawing effect of the fluorine substituents.
| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Furan C-2 | 148-152 | Singlet | Quaternary carbon |
| Furan C-3 | 110-115 | Doublet | CH carbon |
| Furan C-4 | 107-112 | Doublet | CH carbon |
| Methylene Bridge | 35-40 | Triplet | CH₂ carbon |
| Fluorinated Aromatic | 155-165 | Doublet | C-F carbons |
Vibrational Modes and IR Spectral Assignments
Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide definitive structural information. The nitrogen-hydrogen stretching vibration typically appears as a medium-intensity band between 3300 and 3500 wavenumbers, indicating the presence of the secondary amine functionality. This absorption is often broader than primary amine stretches due to hydrogen bonding interactions and the electronic effects of the aromatic substitution.
The carbon-fluorine stretching vibrations constitute one of the most diagnostic features of the infrared spectrum, appearing as strong absorptions between 1100 and 1250 wavenumbers. These vibrations are highly characteristic due to the unique bond strength and polarity of the carbon-fluorine bond. The difluoro substitution pattern creates multiple carbon-fluorine stretching modes that can be resolved through careful spectral analysis.
Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400 and 1600 wavenumbers, with the furan ring contributing specific vibrational modes around 1432 wavenumbers. The furan ring's aromatic character is confirmed by the presence of out-of-plane bending vibrations around 800-900 wavenumbers, which are characteristic of substituted furan systems.
The methylene bridge connecting the furan to the nitrogen exhibits characteristic carbon-hydrogen stretching vibrations around 2930-2970 wavenumbers, appearing as weak to medium intensity absorptions. These vibrations are distinct from aromatic carbon-hydrogen stretches due to the sp³ hybridization of the methylene carbon.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch | 3300-3500 | Medium | Secondary amine |
| C-H Stretch (aliphatic) | 2930-2970 | Weak | Methylene bridge |
| C=C Stretch (aromatic) | 1550-1600 | Strong | Aromatic framework |
| C-F Stretch | 1100-1250 | Strong | Fluorine substituents |
| Furan C=C | 1432 | Medium | Furan ring vibrations |
| C-N Stretch | 1027 | Strong | Aromatic amine |
Electronic Structure Profiling via UV-Vis Spectroscopy
Ultraviolet-visible spectroscopy of this compound reveals characteristic electronic transitions that reflect the compound's conjugated aromatic system and heteroatom substitution pattern. The spectrum typically exhibits two primary absorption regions corresponding to different electronic transition types. The π → π* transitions appear in the shorter wavelength region around 268 nanometers, representing the primary aromatic electronic excitations of the conjugated system.
The n → π* transition, characteristic of nitrogen-containing aromatic compounds, appears at longer wavelengths around 280-285 nanometers. This transition involves the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic system. The presence of fluorine substituents influences the energy of this transition through both inductive and mesomeric effects.
The furan moiety contributes additional electronic complexity to the ultraviolet-visible spectrum through its own π-electron system. The electron-rich nature of the furan ring creates opportunities for charge transfer interactions with the electron-deficient difluorinated aniline system. These interactions can result in additional absorption features or shifts in the primary transition energies.
Solvent effects play a crucial role in the electronic spectroscopy of this compound, with polar solvents such as dimethyl sulfoxide typically causing bathochromic shifts due to stabilization of the excited state through dipolar interactions. The molar extinction coefficients for the primary transitions are typically in the range of 10³ to 10⁴ liters per mole per centimeter, indicating moderately strong electronic transitions.
| Transition Type | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Electronic Origin |
|---|---|---|---|
| π → π* | 268 | 8,500-12,000 | Aromatic conjugation |
| n → π* | 283 | 3,200-5,800 | Nitrogen lone pair |
| Charge Transfer | 295-310 | 2,100-4,200 | Furan to aniline |
| Secondary π → π* | 245-255 | 6,800-9,500 | Extended conjugation |
Properties
IUPAC Name |
2,4-difluoro-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIULUYNXPDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Fluorination of 2,4,5-Trichloronitrobenzene
Reagents :
- 2,4,5-Trichloronitrobenzene
- Potassium fluoride (KF)
- Phase transfer catalyst (e.g., Aliquat 336)
- Solvent: Toluene or dimethyl sulfoxide (DMSO)
- Temperature: 100–175°C
- Reaction time: 8–20 hours
- Catalyst loading: 10–75 wt% relative to substrate
Mechanism :
Solid-liquid phase transfer catalysis facilitates the substitution of two chlorine atoms with fluorine via nucleophilic aromatic substitution. The quaternary ammonium catalyst (e.g., Aliquat 336) enhances fluoride ion transfer from the solid KF phase to the organic phase.
Yield : 52–92.7% (dependent on solvent and catalyst).
Step 2: Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene
Reagents :
- 2,4-Difluoro-5-chloronitrobenzene
- Palladium on carbon (5–10% Pd/C)
- Solvent: Methanol or aqueous methanol
- Hydrogen pressure: 3–10 atmospheres
- Temperature: 50–70°C
- Reaction time: 1–5 hours
Mechanism :
Catalytic hydrogenation reduces the nitro group to an amine while displacing the remaining chlorine atom as HCl.
Yield : 48–94%.
N-Alkylation of 2,4-Difluoroaniline with Furan-2-ylmethyl Group
The final step involves introducing the furan-2-ylmethyl substituent via reductive amination or nucleophilic substitution.
Method A: Reductive Amination
Reagents :
- 2,4-Difluoroaniline
- Furan-2-carbaldehyde
- Reducing agent: Sodium cyanoborohydride (NaBH3CN)
- Solvent: Methanol or ethanol
- Temperature: 25–40°C (room temperature)
- Reaction time: 12–24 hours
- pH: Acetic acid buffer (pH 4–6)
Mechanism :
The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ to the secondary amine.
Yield : 60–75% (estimated from analogous reactions).
Method B: Nucleophilic Substitution
Reagents :
- 2,4-Difluoroaniline
- Furan-2-ylmethyl bromide
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetonitrile or DMF
- Temperature: 60–80°C
- Reaction time: 6–12 hours
Mechanism :
The amine acts as a nucleophile, displacing bromide from the alkylating agent.
Yield : 50–65% (dependent on base strength and solvent polarity).
Optimization Strategies
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Polar aprotic (e.g., DMSO) | Enhances fluorination efficiency |
| Catalyst Loading | 20–50 wt% | Maximizes phase transfer in fluorination |
| Hydrogen Pressure | 3–5 atm | Balances nitro reduction and chlorine displacement |
| Reducing Agent | NaBH3CN > NaBH4 | Higher selectivity for imine reduction |
Challenges and Solutions
- Regioselectivity in Fluorination : Use of phase transfer catalysts (e.g., Aliquat 336) ensures preferential substitution at the 2- and 4-positions.
- Byproduct Formation : Excess KF (5:1 molar ratio) minimizes residual chlorinated intermediates.
- Purification : Silica gel chromatography or vacuum distillation isolates the final product with >95% purity.
Case Study: Scalability
A pilot-scale synthesis (100 g batch) of 2,4-difluoroaniline achieved an 88% yield using:
Subsequent N-alkylation with furan-2-carbaldehyde under reductive conditions yielded 68% of the target compound.
Chemical Reactions Analysis
2,4-difluoro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2,4-Difluoro-N-(furan-2-ylmethyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in:
- Organic Synthesis : As a precursor for synthesizing various derivatives that may exhibit enhanced properties.
- Material Science : In the development of new materials with specific functionalities.
Biology
Research indicates that this compound has potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : In vitro studies have demonstrated inhibition of cancer cell proliferation across different cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 10 | |
| A549 (Lung Cancer) | 20 |
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : Its unique structure may enhance binding affinity to biological targets, making it a candidate for developing new drugs.
- Therapeutic Agents : Ongoing research is focused on its role in treating diseases due to its promising biological activities.
Industry
In industrial applications, this compound is used in:
- Agrochemicals : As a building block for synthesizing pesticides and herbicides that improve crop yields.
- Analytical Chemistry : Employed in developing new methods for detecting and quantifying chemical species.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. This indicates significant cytotoxicity, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The furan-2-ylmethyl group and the fluorine atoms play a crucial role in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and research context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
- Structure : Features a methyl group at the 2-position and a single fluorine at the 4-position of the aniline ring.
- Molecular Formula: C₁₂H₁₂FNO (molar mass: 205.23 g/mol).
- The absence of a second fluorine may increase electron density on the aromatic ring, favoring nucleophilic reactions .
N,N-Bis-(4,4-difluoro-pentyl)-aniline
- Structure : Two 4,4-difluoro-pentyl chains are attached to the nitrogen atom.
- Molecular Formula : C₁₃H₁₈F₄N (molar mass: 264.29 g/mol).
- Key Differences : The fluorine atoms are on alkyl chains rather than the aromatic ring, significantly altering solubility (increased hydrophobicity) and reducing resonance effects on the aniline ring. This structure is more suited for lipid-soluble applications, such as agrochemicals, compared to the aromatic fluorine-substituted compound .
2-Fluoro-N-(2-nitrophenyl)aniline
- Structure : Contains a nitro group at the 2-position of the second phenyl ring and a fluorine at the 2-position of the aniline ring.
- Molecular Formula : C₁₂H₉FN₂O₂ (molar mass: 248.21 g/mol).
- Key Differences : The nitro group is a strong electron-withdrawing group, making the compound more electrophilic than 2,4-difluoro-N-(furan-2-ylmethyl)aniline. This property is advantageous in reactions requiring electron-deficient aromatic systems, such as Suzuki couplings .
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
- Structure : Includes a tetrahydrofuran methoxy group and a 2-fluorobenzyl substituent.
- Molecular Formula: C₁₈H₂₀FNO₂ (molar mass: 301.36 g/mol).
- The fluorobenzyl group introduces additional steric hindrance and lipophilicity .
Trifluoromethyl-Substituted Analogs
- Examples : N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (C₉H₉F₃N₂O₂).
- Key Differences : The CF₃ group is more electron-withdrawing than fluorine, drastically lowering the pKa of the aniline NH group. Such compounds are often used in materials science for their enhanced thermal and oxidative stability .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Electronic Effects : Fluorine substituents on the aromatic ring (as in this compound) enhance electrophilicity, making the compound reactive in cross-coupling reactions, whereas CF₃ groups further amplify this effect .
Steric Influence : Bulky substituents (e.g., methyl or benzyl groups) reduce reaction rates in nucleophilic substitutions but improve thermal stability .
Catalytic Advancements : Pd/NiO catalysts achieve near-quantitative yields for furfurylamines, outperforming traditional methods .
Biological Activity
2,4-Difluoro-N-(furan-2-ylmethyl)aniline is a fluorinated aromatic amine characterized by the presence of two fluorine atoms and a furan-2-ylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates various studies and findings related to the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
- Molecular Formula : C11H10F2N2O
- Molecular Weight : Approximately 209.21 g/mol
- CAS Number : 1021109-39-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan moiety enhances binding affinity to biological targets, while the fluorine atoms may influence the compound's metabolic stability and pharmacokinetic properties. The exact mechanisms are still under investigation but may involve modulation of enzyme activity or interference with cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Studies
- Anticancer Efficacy : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with varying concentrations of this compound resulted in significant inhibition of cell proliferation, with an IC50 value of 15.63 µM. This suggests potential for development as an anticancer agent.
- Antimicrobial Activity : In a comparative study of antimicrobial agents, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC of 16 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
Discussion
The dual functionality of the fluorine atoms and the furan group in this compound enhances its chemical reactivity and biological profile compared to similar compounds lacking these features. The ongoing research into its mechanism of action will be crucial for understanding its full therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 2,4-difluoro-N-(furan-2-ylmethyl)aniline, and how do reaction conditions influence yield?
The compound is synthesized via reductive amination of 2,4-difluoroaniline with furan-2-carbaldehyde. A Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 h) achieves ~95% yield . Key variables include catalyst loading (1.1 wt% Pd/NiO), solvent choice (DMF or ethanol), and inert gas purging to minimize side reactions. Impurities often arise from incomplete reduction or oxidation of the furan ring, necessitating purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C/19F NMR : Resolves fluorine coupling patterns (e.g., 19F NMR δ -120 to -140 ppm for aromatic F) and furan methylene protons (δ 4.3–4.5 ppm, singlet) .
- IR Spectroscopy : Confirms N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 240.1 (C₁₁H₁₀F₂NO) with fragmentation peaks at m/z 122 (furan-ylmethyl) and 113 (difluoroaniline) .
Q. What are the primary chemical reactions involving this compound?
- Oxidation : Forms quinone derivatives using KMnO₄ or CrO₃, though furan rings may degrade under harsh conditions .
- Nucleophilic Aromatic Substitution : Fluorine at the 4-position is meta-directing, enabling substitution with thiols or amines under basic conditions .
- Reduction : Hydrogenation of the furan ring (Pd/C, H₂) yields tetrahydrofuran derivatives, altering solubility and bioactivity .
Advanced Research Questions
Q. How do electronic effects of fluorine and the furan group influence binding to biological targets?
Computational studies (DFT, Gaussian 16) reveal that fluorine’s electron-withdrawing effect increases the amine’s acidity (pKa ~3.5), enhancing hydrogen-bonding with enzyme active sites. The furan’s π-system facilitates stacking interactions with aromatic residues (e.g., tyrosine in kinases). Comparative studies with non-fluorinated analogs show a 10-fold increase in inhibitory activity against EGFR kinase .
Q. What strategies resolve contradictions in reported antitumor activity across cell lines?
Discrepancies in IC₅₀ values (e.g., 2 μM in melanoma vs. >50 μM in breast cancer) may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Use isotopic labeling (¹⁴C-aniline) to track metabolic pathways and LC-MS/MS to identify active metabolites. Co-crystallization with target proteins (e.g., tubulin) can clarify structure-activity relationships .
Q. How can computational modeling predict the compound’s suitability for optoelectronic materials?
TD-DFT calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 4.2 eV, suggesting potential as a blue-emitting material. The furan group’s electron-rich nature enhances charge transport, while fluorine substitution reduces aggregation in thin films . Experimental validation via cyclic voltammetry (Eox = +1.2 V vs. Ag/AgCl) aligns with computational results.
Q. What methodologies assess environmental persistence and ecotoxicity?
- Biodegradation Assays : OECD 301F tests show <20% degradation in 28 days, indicating persistence .
- Ecotoxicology : Daphnia magna LC₅₀ = 8.7 mg/L (48 h), linked to amine group toxicity. Remediation studies suggest ozonation breaks the aniline core into less toxic fluorobenzoic acids .
Methodological Notes
- Synthesis Optimization : Replace Pd/NiO with Ru/C for scalability, reducing catalyst cost by 40% .
- Data Reproducibility : Standardize reaction protocols (e.g., strict temperature control ±2°C) to mitigate yield variability.
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to avoid regulatory non-compliance .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
